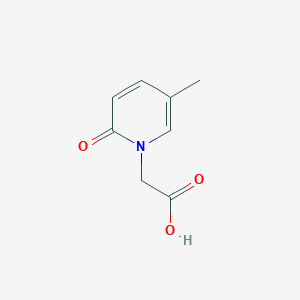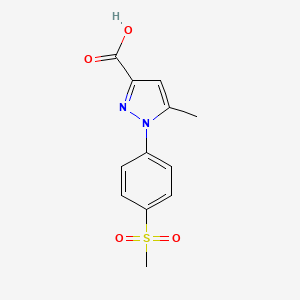
Benzyl (4-(4-oxocyclohexyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate is an organic compound with the molecular formula C14H17NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a phenyl group substituted with a 4-oxocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of benzyl chloroformate with 4-oxocyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a white solid .
Industrial Production Methods
While specific industrial production methods for benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to bind to receptor sites, modulating their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 4-oxocyclohexyl group.
4-N-Fmoc-Amino-cyclohexanone: Contains a similar cyclohexanone moiety but with different protecting groups.
Allyl (4-oxocyclohexyl)carbamate: Another carbamate derivative with an allyl group instead of a benzyl group.
Uniqueness
Benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate is unique due to its combination of a benzyl group, a phenyl group, and a 4-oxocyclohexyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamate derivatives .
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
benzyl N-[4-(4-oxocyclohexyl)phenyl]carbamate |
InChI |
InChI=1S/C20H21NO3/c22-19-12-8-17(9-13-19)16-6-10-18(11-7-16)21-20(23)24-14-15-4-2-1-3-5-15/h1-7,10-11,17H,8-9,12-14H2,(H,21,23) |
Clave InChI |
WEOJHXLOXVUCQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


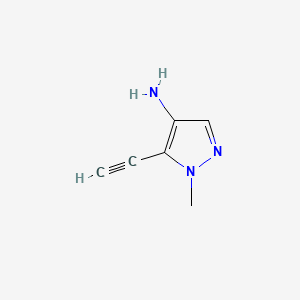
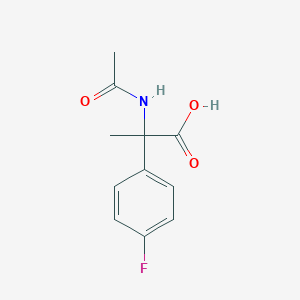
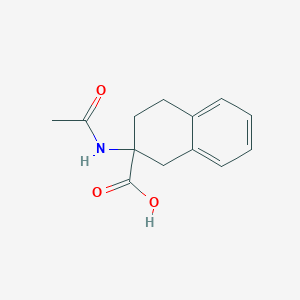
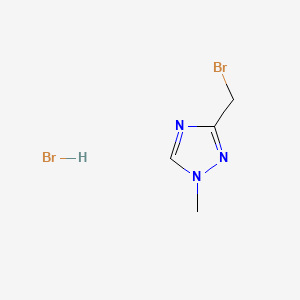


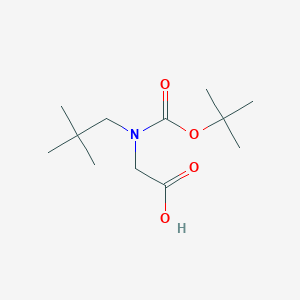
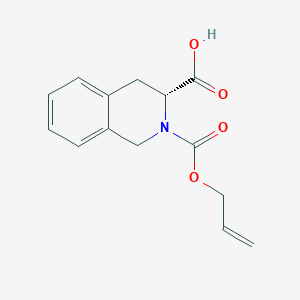
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
